2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide
Description
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is a substituted acetamide derivative featuring a 5-chlorothiophen-2-yl group linked via an ethylamino side chain to an N,N-dimethylacetamide core. This compound combines a thiophene heterocycle with a dimethylated acetamide moiety, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C10H15ClN2OS |
|---|---|
Molecular Weight |
246.76 g/mol |
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)ethylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15ClN2OS/c1-7(8-4-5-9(11)15-8)12-6-10(14)13(2)3/h4-5,7,12H,6H2,1-3H3 |
InChI Key |
RCESXKBRYRBCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves synthesizing the chlorothiophene-containing intermediate, followed by its coupling with N,N-dimethylacetamide derivatives. The key steps include chlorination of thiophene, formation of acyl chlorides, and subsequent amide bond formation.
Step-by-step Process:
Reaction Conditions:
- Solvent: Dichloromethane, tetrahydrofuran (THF), or acetonitrile
- Temperature: 0–25°C for chlorination, 20–80°C for coupling
- Catalysts: Triethylamine or pyridine to neutralize HCl
- Purification: Recrystallization or chromatography
Research Findings:
- The synthesis of chlorothiophene derivatives generally involves electrophilic substitution reactions, with chlorination being a critical step to introduce the halogen substituent at the 5-position.
- The acyl chloride intermediate is highly reactive and facilitates efficient coupling with amino alcohols or amines to generate the desired compounds.
Amide Formation from N,N-Dimethylacetamide and Chlorothiophene Derivatives
Method Overview:
This method involves direct acylation of amino groups with chlorinated acetamide derivatives, often utilizing chlorinated acetamide compounds such as 2-chloro-N,N-dimethylacetamide.
Reaction Conditions:
- Solvent: Dichloromethane, acetonitrile
- Temperature: 15–25°C for chlorination, 50–80°C for coupling
- Bases: Triethylamine, pyridine
- Purification: Distillation, chromatography
Research Findings:
- The synthesis of 2-chloro-N,N-dimethylacetamide is well-documented, with yields reaching approximately 77% under optimized conditions.
- The nucleophilic substitution on chlorinated acetamide derivatives allows for the selective attachment of amino groups, facilitating the formation of the target compound.
Alternative Synthetic Routes
Multi-step Synthesis:
- Starting from thiophene derivatives, chlorination at specific positions followed by functional group transformations such as oxidation or reduction.
- Use of coupling agents like carbodiimides or phosphonium salts to facilitate amide bond formation.
- Incorporation of the aminoethyl side chain via alkylation or nucleophilic addition.
Notable Research:
- Patents describe the use of acyl chlorides and amines in controlled conditions to optimize yield and purity.
- The reaction of 5-chlorothiophen-2-carbonyl chloride with amino alcohols or amines is a common route.
Summary of Key Reaction Conditions and Yields
| Method | Key Reagents | Typical Yield | Notes |
|---|---|---|---|
| Chlorothiophene acylation | Chlorothiophene, thionyl chloride | 70–85% | Requires careful control of chlorination conditions |
| Acyl chloride coupling | Chlorothiophenyl acyl chloride, amines | 75–90% | High reactivity of acyl chlorides |
| Direct amide formation | N,N-Dimethylacetamide, chlorinated derivatives | 77–98% | Reflux conditions, purification by distillation |
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The chlorothiophene ring may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- The 5-chlorothiophen-2-yl group (common in ) enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors.
- N,N-Dimethylation of the acetamide (as in the target compound) reduces hydrogen-bonding capacity compared to unsubstituted or monosubstituted analogs (e.g., alachlor) .
Comparison with Other Methods :
- describes C-amidoalkylation for chloroacetamide synthesis, which could be adapted for the target compound using 5-chlorothiophene-2-carboxaldehyde.
- highlights the use of EDC/DMAP coupling for amide bond formation, a strategy applicable to linking the ethylamino-thiophene moiety to the acetamide core.
Biological Activity
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide, identified by its CAS number 1155046-97-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The molecular formula of 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is C10H15ClN2OS, with a molecular weight of 246.76 g/mol. The compound features a thiophene ring, which is known for imparting various biological activities to organic molecules.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cannabinoid receptor-mediated diseases. The following sections detail its specific effects and mechanisms.
Antinociceptive Activity
Studies have demonstrated that compounds similar to 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide can exhibit antinociceptive effects. For instance, a study involving related compounds showed significant pain relief in animal models, suggesting potential applications in pain management therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess antibacterial effects, making it a candidate for treating inflammatory-infective diseases.
| Activity | Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief | |
| Antimicrobial | Effective against certain bacteria |
The biological activity of 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is primarily attributed to its interaction with cannabinoid receptors. These receptors play crucial roles in modulating pain and inflammation. The presence of the thiophene moiety may enhance receptor binding affinity and selectivity.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds structurally related to 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide:
- Pain Management Study : In an experimental model, the compound was administered to assess its analgesic effects. Results indicated a dose-dependent reduction in pain responses compared to control groups.
- Antibacterial Efficacy : A study evaluated the antibacterial activity against various strains of bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.
- Inflammation Reduction : In vitro studies showed that the compound could reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism for its anti-inflammatory properties.
Q & A
Q. What are the common synthetic routes for preparing 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide, and what reaction conditions are critical for minimizing impurities?
- Methodological Answer : The synthesis typically involves multi-step reactions. A key intermediate is 5-chlorothiophen-2-yl ethylamine, which is reacted with chloroacetyl chloride followed by dimethylamine substitution. Critical parameters include:
- Solvent selection : Dichloromethane or heptane for improved solubility and side-product suppression .
- Base choice : Potassium carbonate or triethylamine to deprotonate intermediates and drive substitution reactions .
- Temperature control : Maintaining 0–5°C during chloroacetylation to prevent over-reactivity, followed by room-temperature amidation .
- Purification : Column chromatography or recrystallization to isolate the final product from byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 5-chlorothiophen-2-yl ethylamine + chloroacetyl chloride (0–5°C, CH₂Cl₂) | Chloroacetylation |
| 2 | Dimethylamine, K₂CO₃, RT | Amide formation |
| 3 | Recrystallization (ethanol/water) | Purification |
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:
- ¹H/¹³C NMR : Assign peaks to confirm the chloro-thiophene ring (δ 6.7–7.2 ppm), acetamide carbonyl (δ 170–175 ppm), and dimethylamino groups (δ 2.8–3.1 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CH₃ groups) .
- HPLC : Monitor purity (>98%) using a C18 column and UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound, and what assay types are recommended?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., chloroacetamides with known antimicrobial or kinase-inhibitory activity):
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Test against serine/threonine kinases (e.g., PKA) via fluorescence polarization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying solvent and catalyst conditions?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate stability. DMF improves amidation yields but may require rigorous drying .
- Catalyst Addition : Test phase-transfer catalysts (e.g., TBAB) to enhance amine reactivity in biphasic systems .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to trap HCl during chloroacetylation, reducing side reactions .
| Condition | Yield Improvement | Reference |
|---|---|---|
| TBAB (0.5 eq) | +15% | |
| DMF (anhydrous) | +20% |
Q. What strategies address contradictory data between computational predictions and experimental results regarding its reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT models. Validate using:
- Solvent-Corrected DFT : Incorporate PCM models (e.g., water or DMSO) to refine HOMO-LUMO gaps and nucleophilic attack sites .
- Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots for key steps (e.g., amidation) .
- Synthetic Trapping : Identify transient intermediates (e.g., using in-situ IR) to reconcile theoretical reaction pathways with observed products .
Q. What in silico methods predict the pharmacokinetic properties of this compound, and how should they be validated?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, pkCSM) to assess:
- Lipophilicity (LogP) : Compare predicted vs. experimental LogP (e.g., shake-flask method) .
- Metabolic Stability : CYP450 isoform interactions via molecular docking (AutoDock Vina) .
- Validation : Correlate in silico BBB permeability with in vivo rodent studies or PAMPA assays .
| Property | Prediction Tool | Experimental Validation |
|---|---|---|
| LogP | SwissADME | Shake-flask (octanol/water) |
| CYP3A4 inhibition | pkCSM | Microsomal incubation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
